1,4-Dihydro-1,3,5-triazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQOXNXLVICLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CNC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569775 | |
| Record name | 1,4-Dihydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45427-50-7 | |
| Record name | 1,4-Dihydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dihydro-1,3,5-triazine molecular formula and weight
Executive Summary
This guide provides a comprehensive technical analysis of 1,4-dihydro-1,3,5-triazine , a reduced heterocyclic scaffold critical to medicinal chemistry. Unlike its fully aromatic parent (1,3,5-triazine), the dihydro- variant possesses distinct electronic properties and stereochemical flexibility, making it a privileged structure in drug discovery. This scaffold serves as the core pharmacophore for dihydrofolate reductase (DHFR) inhibitors (e.g., Cycloguanil) and the novel "Glimin" class of antidiabetics (e.g., Imeglimin).
Part 1: Physicochemical Profile
The 1,4-dihydro-1,3,5-triazine moiety represents a specific tautomeric and redox state of the triazine ring. Its stability and reactivity are governed by the interruption of aromaticity at the sp³-hybridized carbon center (C4) and the protonated nitrogen (N1).
Molecular Identity
| Property | Data |
| IUPAC Name | 1,4-Dihydro-1,3,5-triazine |
| Molecular Formula | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol |
| Exact Mass | 83.0483 Da |
| CAS Registry Number | 45427-50-7 |
| Hybridization | Mixed sp² (N3, N5, C2, C6) and sp³ (C4, N1) |
| Hydrogen Bond Donors | 1 (N-H at position 1) |
| Hydrogen Bond Acceptors | 2 (Imine nitrogens at 3 and 5) |
Structural Isomerism & Tautomerism
The dihydro-1,3,5-triazine system exists in equilibrium between several tautomers. While the 1,4-dihydro form is a distinct isolable isomer, it is chemically related to the 1,2-dihydro form.[1] In substituted derivatives (drug candidates), the position of the sp³ carbon is "locked" by substituents (e.g., gem-dimethyl groups).
-
1,4-Dihydro: Saturation at N1 and C4 (Para-like orientation).[1]
-
1,2-Dihydro: Saturation at N1 and C2 (Ortho-like orientation).
Note: In the synthesis of drugs like Cycloguanil, the condensation of biguanides with ketones typically yields a structure often numbered as 1,2-dihydro or 1,6-dihydro depending on IUPAC priority rules, but they share the same fundamental "dihydrotriazine" core reactivity.
Part 2: Synthetic Pathways
The primary route to 1,4-dihydro-1,3,5-triazines is the Pinner-type Cyclocondensation or the Three-Component Biguanide Synthesis . These protocols are favored for their atom economy and ability to introduce diversity at the sp³ carbon.
Mechanism: Biguanide Condensation
This reaction involves the condensation of a biguanide (providing the N-C-N-C-N skeleton) with a carbonyl electrophile (aldehyde or ketone), which provides the final carbon (C4) to close the ring.
General Reaction:
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for synthesizing substituted dihydrotriazines, specifically targeting the bioactive gem-dimethyl motif found in DHFR inhibitors.
Figure 1: Logic flow for the synthesis of dihydro-1,3,5-triazine scaffolds via biguanide condensation.
Part 3: Pharmacological Relevance[6][7]
The dihydro-1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the transition states of folate substrates and its potential to modulate mitochondrial bioenergetics.
Antifolates (DHFR Inhibitors)
The most established application is in antimalarial therapy. The dihydrotriazine ring mimics the pteridine ring of dihydrofolate, binding tightly to the enzyme Dihydrofolate Reductase (DHFR) .
-
Key Compound: Cycloguanil (Metabolite of Proguanil).[2][3][4]
-
Mechanism: Competitive inhibition of DHFR, blocking DNA synthesis in Plasmodium parasites.
-
Structure-Activity Relationship (SAR): The gem-dimethyl substitution at the sp³ carbon (C6 in Cycloguanil numbering) is crucial for hydrophobic interaction within the DHFR binding pocket.
The "Glimins" (Mitochondrial Targets)
A new class of oral antidiabetics utilizes the dihydrotriazine core to target mitochondrial bioenergetics.
-
Key Compound: Imeglimin (Twymeeg).[5]
-
Chemical Name: (4R)-4,4-dimethyl-1,4-dihydro-1,3,5-triazin-2-amine (Note: IUPAC numbering varies, often cited as 4,5-dihydro or tetrahydro- derivative in patents, but chemically a dihydro- scaffold).
-
Mechanism: Imeglimin modulates mitochondrial Complex I activity, reducing reactive oxygen species (ROS) and preventing mitochondrial permeability transition pore (mPTP) opening. This dual action improves insulin sensitivity and preserves beta-cell mass.
Part 4: Experimental Protocol (Synthesis & Characterization)
Objective: Synthesis of a model 2,2-dimethyl-1,2-dihydro-1,3,5-triazine derivative (Cycloguanil analog).
Reagents
-
4-Chlorophenyl biguanide hydrochloride (1.0 eq)
-
Acetone (Solvent & Reagent, Excess)
-
Hydrochloric acid (Catalytic)
-
Isopropanol (for recrystallization)
Step-by-Step Methodology
-
Reflux Setup: Charge a round-bottom flask with 4-chlorophenyl biguanide hydrochloride (5.0 g). Add Acetone (50 mL).
-
Catalysis: Add 2-3 drops of concentrated HCl to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the biguanide spot indicates completion.
-
Isolation: Cool the reaction mixture to
in an ice bath. The dihydrotriazine hydrochloride salt typically precipitates. -
Filtration: Filter the white solid under vacuum. Wash with cold acetone.
-
Purification: Recrystallize from hot isopropanol to obtain analytical grade crystals.
-
Validation (Self-Check):
-
Melting Point: Check against literature (Cycloguanil HCl: ~216°C).
-
NMR Verification: Look for the gem-dimethyl singlet signal at
ppm in -NMR.
-
References
-
PubChem. (2025).[3][6] 1,4-Dihydro-1,3,5-triazine (Compound Summary). National Library of Medicine. [Link]
-
Vial, G., et al. (2015). Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes.[7] Diabetes, Obesity and Metabolism. [Link]
-
Srivastava, I. K., & Vaidya, A. B. (1999).[2] A mechanism for the synergistic antimalarial action of atovaquone and proguanil.[2] Antimicrobial Agents and Chemotherapy.[2] [Link]
Sources
- 1. 1,4-Dihydro-1,3,5-triazine | 45427-50-7 | Benchchem [benchchem.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cycloguanil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Imeglimin - Wikipedia [en.wikipedia.org]
- 6. 1,4-Dihydro-1,3,5-triazine | C3H5N3 | CID 15184872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
1,4-Dihydro-1,3,5-triazine: A Heterocyclic Building Block for Medicinal Chemistry
[1][2][3]
Part 1: Core Directive & Introduction[1]
Executive Summary
The 1,4-dihydro-1,3,5-triazine scaffold represents a distinct and versatile subclass of nitrogen-rich heterocycles, differentiated from its fully aromatic 1,3,5-triazine counterparts and the isomeric 1,2-dihydro-1,3,5-triazines (classically known as "Baker triazines").[1][2] While the 1,2-dihydro isomer has historically dominated the field due to the success of dihydrofolate reductase (DHFR) inhibitors like Cycloguanil, the 1,4-dihydro isomer has emerged as a stable, synthetically accessible pharmacophore with unique electronic properties and a growing footprint in antimicrobial and antidiabetic research.
This guide provides a rigorous technical analysis of the 1,4-dihydro-1,3,5-triazine core, detailing its synthesis via amidine condensation, its tautomeric stability, and its application in modern drug discovery.[1]
Structural Definition & Tautomerism
The 1,4-dihydro-1,3,5-triazine core (
Key Structural Features:
-
N1 Position: Typically protonated or substituted, acting as a hydrogen bond donor.
-
C4 Position: The
center. Substitution here (e.g., gem-dimethyl or aryl/alkyl) is critical for locking the tautomeric state and preventing oxidation to the aromatic triazine.[1] -
Tautomeric Equilibrium: In solution, dihydrotriazines can equilibrate between 1,2-, 1,4-, and 1,6-dihydro forms.[3] However, computational and experimental data suggest the 1,4-dihydro isomer is often the thermodynamic product when C4 is substituted with stabilizing groups (e.g., electron-withdrawing aryls or bulky alkyls).[1]
Part 2: Synthesis Strategies
Primary Route: Amidine-Aldehyde Cyclocondensation
The most robust method for constructing the 1,4-dihydro-1,3,5-triazine ring involves the condensation of amidines with aldehydes (often paraformaldehyde) or ketones.[1] This reaction is frequently catalyzed by Copper(II) salts, which facilitate the assembly of the nitrogenous core.
Mechanism:
-
Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the aldehyde.[3]
-
Imine Formation: Loss of water generates an intermediate imine.
-
Cyclization: A second equivalent of aldehyde (or a specific linker) reacts to close the ring, often trapping the structure in the dihydro state.
Three-Component Coupling (The "Pinner-Type" Approach)
For higher diversity, a three-component reaction involving an amidine, an aldehyde, and a primary amine or another nucleophile can be employed.[1] This allows for independent variation of substituents at N1, C2, and C4.
Reagents:
-
Component A: Aryl/Alkyl Amidine (provides N3-C2-N1).[1]
-
Component B: Aldehyde (provides C4).
-
Component C: Amine/Isocyanate (provides N5/C6 fragment).
Visualization: Synthesis Pathways
The following diagram illustrates the logical flow of these synthetic strategies.
Caption: Synthetic pathways distinguishing the formation of 1,4-dihydro and 1,2-dihydro isomers and potential oxidation risks.
Part 3: Experimental Protocols
Protocol: Copper-Catalyzed Synthesis of 1-Aryl-1,4-dihydro-1,3,5-triazines
This protocol is adapted from recent methodologies optimizing the condensation of arylamidines with paraformaldehyde.[1]
Objective: Synthesis of 2-phenyl-1-(4-chlorophenyl)-1,4-dihydro-1,3,5-triazine.
Materials:
-
Benzamidine hydrochloride (1.0 equiv)[1]
-
4-Chloroaniline (1.0 equiv) - Note: Used in 3-component variants; for direct amidine condensation, use N-substituted amidine.[1]
-
Paraformaldehyde (2.5 equiv)[1]
-
Copper(II) Acetate (
, 10 mol%)[1] -
Solvent: Toluene or Acetonitrile[3]
-
Base: Potassium Carbonate (
, 2.0 equiv)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Benzamidine HCl (5 mmol) and Paraformaldehyde (12.5 mmol) in Toluene (20 mL).
-
Activation: Add
(10 mmol) and stir at room temperature for 15 minutes to liberate the free amidine. -
Catalysis: Add
(0.5 mmol). The solution typically turns a deep blue/green color. -
Reaction: Heat the mixture to reflux (
) for 4-6 hours. Monitor progress via TLC (eluent: Ethyl Acetate/Hexane 1:3). The 1,4-dihydro product typically moves slower than the fully aromatic impurity. -
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts and copper residues. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Characterization: Confirm the 1,4-dihydro structure via
-NMR. Look for the distinctive methylene signal at C4 (typically 4.5-5.0 ppm) and the N1-H signal (if unsubstituted at N1).[1]
Validation Check:
-
Self-Validating Step: If the NMR shows a singlet around
9.0 ppm, the ring has oxidized to the aromatic triazine. The presence of a signal confirms the dihydro state.
Part 4: Medicinal Chemistry Applications[1][3][4][6][7][8][9][10]
DHFR Inhibition & Antimalarial Activity
Similar to the 1,2-dihydro analogues (Cycloguanil), 1,4-dihydro-1,3,5-triazines can inhibit Dihydrofolate Reductase (DHFR).[1] The
-
Mechanism: Competitive inhibition of the active site.
-
SAR Insight: Bulky substituents at C4 (e.g., gem-dimethyl or phenyl) enhance hydrophobic interactions within the DHFR pocket and prevent aromatization, maintaining the active
geometry.
Antimicrobial Agents
Recent studies (e.g., Zhang et al., 2017) have highlighted 1,4-dihydro-1,3,5-triazines bearing 6-benzyloxynaphthalen moieties as potent antibacterial agents against MDR Staphylococcus aureus.[1]
-
Potency: MIC values as low as 2.1
.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Selectivity: Low cytotoxicity observed in HepG2 cells, indicating a favorable therapeutic index.
Antidiabetic Potential
Inspired by Imeglimin (a tetrahydrotriazine), 1,4-dihydro derivatives are being explored for type 2 diabetes.[1] They target mitochondrial bioenergetics, specifically inhibiting oxidative phosphorylation to improve glucose uptake.
Data Summary: Comparative Activity
| Compound Class | Isomer | Primary Target | Key Substituents | Clinical/Preclinical Status |
| Cycloguanil | 1,2-Dihydro | DHFR (Plasmodium) | C2-gem-dimethyl, N1-chlorophenyl | Clinical (Antimalarial metabolite) |
| Imeglimin | Tetrahydro | Mitochondrial Complex I | N-methylated | Approved (Diabetes) |
| Novel Series A | 1,4-Dihydro | Bacterial Membrane/DHFR | C4-aryl, N1-substituted | Preclinical (Antibacterial) |
| Novel Series B | 1,4-Dihydro | DPP-4 / Mitochondria | C4-sp3, N-alkylated | Preclinical (Antidiabetic) |
Part 5: Mechanism of Action & Reactivity[1]
Reactivity Profile
The 1,4-dihydro-1,3,5-triazine is an "activated" heterocycle.[1] Its partial saturation makes it more nucleophilic than its aromatic counterpart but also more susceptible to oxidation.
-
Oxidation: Treatment with DDQ or atmospheric oxygen over time can convert the dihydro ring to the aromatic triazine. Storage under inert atmosphere (Argon) is recommended.
-
Ring Opening: Under strongly acidic aqueous conditions, the hemiaminal character can lead to hydrolysis, reverting to the amidine and aldehyde.
Biological Mechanism Visualization
The following diagram outlines the interaction of the 1,4-dihydro scaffold with the DHFR enzyme, highlighting the critical binding points.
Caption: Mechanism of Action (MOA) for DHFR inhibition by dihydrotriazines.[1]
Part 6: References
-
BenchChem. 1,4-Dihydro-1,3,5-triazine Structure and Reactivity. Retrieved from [1]
-
Zhang, T. Y., et al. (2017). Synthesis and biological evaluation of dihydrotriazine derivatives as potential antibacterial agents.[5] Chinese Chemical Letters. Retrieved from
-
PubChem. 1,4-Dihydro-1,3,5-triazine (CID 15184872).[1] National Library of Medicine. Retrieved from [1]
-
Smolecule. Chemical Reactivity and Mechanistic Investigations of 1,4-Dihydro-1,3,5-triazine. Retrieved from [1]
-
Modi, P., et al. (2016). Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved from [1]
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- 1. Molecular docking analysis of imeglimin and its derivatives with estrogen receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 45427-50-7: 1,3,5-Triazine, 1,2-dihydro- | CymitQuimica [cymitquimica.com]
- 3. 1,4-Dihydro-1,3,5-triazine | 45427-50-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of dihydrotriazine derivatives as potential antibacterial agents [html.rhhz.net]
Navigating the Chemistry and Safe Handling of 1,4-Dihydro-1,3,5-triazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydro-1,3,5-triazine core is a fascinating and valuable scaffold in medicinal chemistry and organic synthesis. Its partially saturated nature, in contrast to its aromatic counterpart, 1,3,5-triazine, imparts distinct electronic and steric properties that open doors to diverse chemical transformations and a broad spectrum of potential biological activities.[1] As with any novel or lesser-studied chemical entity, a thorough understanding of its synthesis, reactivity, and, most importantly, its safe handling is paramount for researchers in drug development and other scientific fields. This guide provides a deep dive into the technical aspects of 1,4-dihydro-1,3,5-triazines, offering insights into their chemical behavior and a comprehensive framework for their safe management in a laboratory setting.
The Chemical Landscape of 1,4-Dihydro-1,3,5-triazines
The defining feature of 1,4-dihydro-1,3,5-triazine is its six-membered heterocyclic ring containing three nitrogen atoms at the 1, 3, and 5 positions, with the "1,4-dihydro" designation indicating the saturation with hydrogen at these positions. This structural nuance is the wellspring of its unique reactivity.
Synthesis of the 1,4-Dihydro-1,3,5-triazine Ring System
The construction of the 1,4-dihydro-1,3,5-triazine ring can be achieved through several synthetic strategies, with condensation reactions being a primary and versatile approach.
A key method involves the cyclocondensation of amidines with aldehydes , such as paraformaldehyde.[1] This reaction is often facilitated by a copper(II) catalyst, like copper(II) acetate or copper(II) chloride dihydrate, and typically proceeds under mild heating in solvents such as toluene or acetonitrile.[1]
Another powerful strategy is the use of three-component reactions , which are highly efficient for building molecular complexity in a single step.[1] An example of this is the reaction of cyanoguanidine with anilines in acetone, where acetone serves as both the solvent and a one-carbon inserting reagent to form the dihydrotriazine ring.[1] Similarly, biguanides can react with aldehydes under acidic or basic conditions to yield related dihydrotriazine derivatives.[1]
Cycloaddition reactions also offer a pathway to this heterocyclic system. For instance, hexafluoroacetone azine can react with N,N-dialkyl-cyanamides through a criss-cross cycloaddition mechanism to form substituted 1,4-dihydro-1,3,5-triazines.[1] The optimization of reaction conditions, such as molar ratios, temperature, and reaction time, is crucial for maximizing the yield and purity of the desired product.[1] Greener and more efficient synthetic routes, such as those employing microwave-assisted synthesis, are also being explored.[1]
Reactivity Profile: A Double-Edged Sword
The reactivity of 1,4-dihydro-1,3,5-triazines is a key area of interest for synthetic chemists, but it also informs the necessary safety precautions.
Oxidation to Aromaticity
1,4-Dihydro-1,3,5-triazines can be oxidized to their corresponding aromatic 1,3,5-triazine derivatives.[1] The specific outcome of this oxidation is dependent on the reagents and reaction conditions used.[1] This potential for oxidation highlights the need to consider the stability of these compounds in the presence of oxidizing agents.
Ring-Opening Reactions
The 1,3,5-triazine ring system, including its dihydro form, can be susceptible to ring-opening reactions when exposed to various nucleophilic reagents.[1] For example, the parent 1,3,5-triazine can undergo ring cleavage and is sometimes used as a synthetic equivalent of hydrogen cyanide.[1][2] The reaction of 1,3,5-triazine with organolithium compounds can lead to either 1,4-dihydrotriazines or ring-opened products, depending on the specific organolithium reagent.[1] This reactivity underscores the importance of carefully considering the compatibility of 1,4-dihydro-1,3,5-triazines with other reagents in a reaction mixture.
Hazard Identification and Risk Assessment: A Precautionary Approach
Extrapolating from Related Compounds
It is crucial to understand that the toxicological properties of 1,4-dihydro-1,3,5-triazine have not been thoroughly investigated.[3] However, data from related triazine derivatives can provide some indication of potential hazards.
For instance, a human health assessment of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol revealed:
-
High acute toxicity upon inhalation , with a median lethal concentration (LC50) in rats of 0.371 mg/L.[4] Signs of toxicity in animal studies included breathing difficulties.[4]
-
Harmful if swallowed , with a median lethal dose (LD50) in rats calculated at 763 mg/kg bw.[4] Sub-lethal effects included depressed activity, staggering, and diarrhea.[4]
-
Low acute dermal toxicity , with an LD50 in rats greater than 4000 mg/kg bw.[4]
While these data are for a substituted, fully saturated triazine, they highlight the potential for significant respiratory and oral toxicity within the broader triazine family.
The aromatic parent, 1,3,5-triazine , is classified as harmful if swallowed, causing skin irritation, and serious eye damage, and may cause respiratory irritation.[3]
Given the lack of specific data for 1,4-dihydro-1,3,5-triazine, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or other significant hazards.
Physical and Chemical Hazard Considerations
-
Stability: While some triazine derivatives are noted for their good thermal stability, the stability of the 1,4-dihydro variant under various laboratory conditions (e.g., exposure to air, light, and temperature fluctuations) is not well-documented.[5] It is reasonable to assume that the partially saturated ring may be less stable than its aromatic counterpart.
-
Incompatibility: Based on the reactivity profile, 1,4-dihydro-1,3,5-triazines should be considered incompatible with strong oxidizing agents.[6][7] Due to the presence of nitrogen atoms, they may also be incompatible with strong acids and bases.[7]
-
Decomposition: Thermal decomposition of nitrogen-containing heterocyclic compounds can produce hazardous gases, including oxides of nitrogen and carbon monoxide.[3][6][8]
Safe Handling and Engineering Controls: A Mandate for Caution
Given the limited specific safety information, a conservative approach to handling 1,4-dihydro-1,3,5-triazines is required. The following protocols are based on best practices for handling research chemicals with unknown hazards and general guidelines for amines.
Engineering Controls
-
Ventilation: All work with 1,4-dihydro-1,3,5-triazines, especially when handling powders or creating solutions, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[3]
-
Isolation: If possible, designate a specific area within the laboratory for handling these compounds to prevent cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with 1,4-dihydro-1,3,5-triazines.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | To protect against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | To prevent skin contact. It is essential to consult the glove manufacturer's compatibility charts for specific chemicals and to inspect gloves for any signs of degradation before use. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[10] | To protect the skin from accidental contact. |
| Respiratory Protection | May be necessary for certain operations, such as cleaning up large spills. Use of a respirator requires proper training and fit-testing.[9][11] | To prevent inhalation of airborne particles or aerosols. |
Storage and Handling Best Practices
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed.
-
Handling: Avoid the formation of dust and aerosols.[3] When weighing or transferring solid material, do so in a fume hood and use appropriate tools to minimize dust generation. Do not eat, drink, or smoke in areas where these chemicals are handled.[8] Wash hands thoroughly after handling.[3]
Emergency Procedures: Preparedness is Key
Spills
In the event of a chemical spill, the primary responsibility is to ensure the safety of all personnel.
-
Minor Spills: If you are trained and have the appropriate spill kit and PPE, you may be able to clean up a small spill. Confine the spill, absorb liquids with an inert material (e.g., vermiculite), and sweep up solids carefully to avoid creating dust.[12] All cleanup materials should be placed in a sealed container for hazardous waste disposal.[12]
-
Major Spills: For large spills, or any spill you are not comfortable handling, evacuate the area immediately and alert your institution's emergency response team.[11]
First Aid
In case of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Fire Fighting
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water fog.[8] Do not use a direct water jet, as this may spread the fire.[8]
-
Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and carbon monoxide.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Conclusion: A Framework for Responsible Research
The 1,4-dihydro-1,3,5-triazine scaffold holds significant promise for the development of new therapeutics and other advanced materials. However, as with all research chemicals, particularly those with limited safety data, a proactive and cautious approach to handling is not just recommended—it is a scientific and ethical imperative. By understanding the fundamental chemistry of these compounds, recognizing the potential hazards extrapolated from related structures, and adhering to rigorous safety protocols, researchers can explore the potential of 1,4-dihydro-1,3,5-triazines while ensuring a safe and responsible laboratory environment.
References
- Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment.
- Saka, M., Tada, M., & Kamata, Y. (2018). Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. Ecotoxicology and Environmental Safety, 147, 940-946.
- Laskowska, M., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4235.
- Saka, M., Tada, M., & Kamata, Y. (2017). Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. Ecotoxicology and Environmental Safety, 147, 940-946.
- Singh, S., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 9(10), 265.
- Kaur, R., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Bioorganic & Medicinal Chemistry, 36, 116093.
- INCHEM. (1997). Triazine herbicides (PIM G013).
- Chemos GmbH & Co. KG. (2019, October 8). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
- ChemicalBook. (2025, June 28).
- Jia, L., et al. (2022). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Molecules, 27(23), 8251.
- Wikipedia. (n.d.). 1,3,5-Triazine.
- Benchchem. (n.d.). 1,4-Dihydro-1,3,5-triazine.
- Sigma-Aldrich. (2025, June 19). SAFETY DATA SHEET 1,3,5-Triacryloylhexahydro-1,3,5-triazine.
- University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Ambi-Spec. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
- Krol, E., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5892.
- Not available.
- University of Washington Environmental Health & Safety. (n.d.).
- Weill Cornell Medicine. (n.d.).
- Not available.
- Ambi-Spec. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide.
- GOV.UK. (2024, October 10).
- ACS Publications. (2023, November 9).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ResearchGate. (2025, August 9). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Not available.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- LGC Standards. (n.d.).
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Not available.
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Methodological & Application
Microwave-assisted synthesis of 1,4-dihydro-1,3,5-triazine derivatives.
Application Note: Microwave-Assisted Synthesis of 1,4-Dihydro-1,3,5-Triazine Derivatives
Executive Summary & Scientific Rationale
The 1,3,5-triazine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Metformin (antidiabetic) and Methotrexate (anticancer). However, the specific subclass of 1,4-dihydro-1,3,5-triazines represents a more chemically labile and structurally distinct category, often acting as potent inhibitors of dihydrofolate reductase (DHFR) and exhibiting broad-spectrum antimicrobial activity.
Traditional thermal synthesis of these derivatives—typically involving the condensation of biguanides with aldehydes or ketones—suffers from prolonged reaction times (12–48 hours), harsh reflux conditions, and inconsistent yields due to the oxidative instability of the dihydro core.
This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, this protocol reduces reaction times to minutes while suppressing the thermodynamic drive toward fully aromatic contaminants.
Mechanistic Insight: The "Stopped" Cyclization
The synthesis relies on a three-component condensation (or two-component if using pre-formed biguanides) that mimics the Biginelli reaction logic. The critical challenge in synthesizing 1,4-dihydro derivatives is preventing the spontaneous oxidative dehydrogenation that leads to the fully aromatic 1,3,5-triazine.
Reaction Pathway:
-
Activation: Acid-catalyzed activation of the carbonyl component (aldehyde/ketone).
-
Nucleophilic Attack: The terminal amine of the biguanide attacks the carbonyl carbon.
-
Cyclization: Intramolecular nucleophilic attack by the internal biguanide nitrogen closes the ring.
-
Stabilization: Under microwave conditions, the reaction is kinetically terminated at the dihydro stage (the "Gem-diamine" intermediate), preventing the elimination of hydrogen that would form the aromatic system.
Figure 1: Mechanistic pathway highlighting the kinetic trapping of the dihydro-triazine scaffold.
Experimental Protocol
Safety Warning: Microwave synthesis generates high pressure. Use only dedicated microwave synthesis reactors with rated pressure vessels (e.g., borosilicate glass with crimp/snap caps). Do not use domestic microwaves.
Reagents & Materials
-
Substrate A: Biguanide Hydrochloride (e.g., Metformin HCl or Phenylbiguanide).[1]
-
Substrate B: Aromatic Aldehyde (e.g., Benzaldehyde) or Cyclic Ketone.
-
Catalyst: Conc. Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (pTSA).
-
Solvent: Absolute Ethanol or n-Butanol (High loss tangent
required for efficient heating). -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
Step 1: Reactant Loading
-
In a 10 mL microwave process vial, dissolve Biguanide HCl (1.0 mmol) in Ethanol (2.0 mL) .
-
Add the Aldehyde/Ketone (1.1 mmol) . Note: A slight excess of the carbonyl component ensures complete consumption of the biguanide.
-
Add catalytic HCl (1-2 drops) . The pH should be adjusted to approximately 2–3 to activate the carbonyl without hydrolyzing the biguanide.
Step 2: Microwave Irradiation
-
Seal the vial with a PTFE-lined cap.
-
Program the microwave reactor with the following "Dynamic" method:
-
Temperature: 120°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (Dynamic mode)
-
Hold Time: 10 minutes
-
Stirring: High speed (magnetic stir bar is essential to prevent hot spots).
-
Step 3: Workup & Purification
-
Cooling: Allow the vessel to cool to 50°C using compressed air (built-in feature of most reactors).
-
Basification: Transfer the reaction mixture to a beaker. Neutralize with 10% NaHCO₃ solution until pH ~8. Crucial: This step precipitates the free base form of the dihydro-triazine.
-
Isolation: The product typically precipitates as a white or off-white solid.
-
If solid forms: Filter under vacuum and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over MgSO₄, and evaporate.
-
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical purity.
Data Analysis & Validation
Microwave vs. Conventional Heating
The following data compares the synthesis of 2-amino-4-phenyl-6-(dimethylamino)-1,4-dihydro-1,3,5-triazine (Metformin-Benzaldehyde condensate).
| Parameter | Conventional Reflux | Microwave Protocol (This Work) | Improvement Factor |
| Temperature | 80°C (Oil Bath) | 120°C (Internal Probe) | +40°C |
| Time | 12 Hours | 10 Minutes | 72x Faster |
| Yield | 45 - 55% | 88 - 92% | ~1.8x Yield |
| Purity (HPLC) | 85% (Req. Column Chrom.) | >95% (Crystallization only) | Simplified Workup |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Green Chemistry |
Structural Confirmation (Self-Validation)
To verify the 1,4-dihydro structure versus the aromatic contaminant:
-
¹H NMR Diagnostic: Look for a singlet (or multiplet) corresponding to the sp³ hybridized carbon at the 4-position (the "gem" carbon derived from the aldehyde/ketone).
-
Dihydro Signal:
5.5 – 6.5 ppm (methine proton). -
Aromatic Signal: Absence of this sp³ proton signal indicates oxidation to the fully aromatic triazine.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Charring | Temperature too high (>150°C) causing decomposition. | Reduce Temp to 100°C; ensure "Power Max" is enabled to prevent thermal runaway. |
| Product is Oily | Incomplete neutralization or presence of solvent. | Triturate the oil with diethyl ether or hexane to induce crystallization. |
| Vessel Over-pressure | Solvent volume too high or volatile byproducts. | Use less solvent (high concentration is preferred in MW); ensure headspace is ~50% of vial volume. |
| Aromatization | Presence of oxidants or excessive heating time. | Degas solvents with N₂ prior to reaction; strictly limit hold time to <15 mins. |
References
-
Junaid, M. et al. (2020). Microwave-assisted synthesis of 1,3,5-triazines: Efficient approaches to therapeutically valuable scaffold. Heterocycles. Link
-
Zhou, W. et al. (2017).[2] Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry. Link
-
Khazi, I. et al. (2011). Microwave assisted synthesis of some novel 1,3,5-triazine derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Menicagli, R. et al. (2004).[3] Microwave-assisted synthesis of 1,3,5-triazines from biguanides. Tetrahedron Letters. Link
-
Sousa, J.L. et al. (2022).[3] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. Link
Sources
- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: 1,4-Dihydro-1,3,5-Triazine Derivatives as DHFR Inhibitors
This Application Note is designed for medicinal chemists and pharmacologists focusing on antifolate drug discovery. It details the synthesis, characterization, and biological evaluation of 1,4-dihydro-1,3,5-triazine derivatives , a scaffold structurally related to the renowned antimalarial Cycloguanil, targeting Dihydrofolate Reductase (DHFR).[1][2][3]
Introduction & Mechanism of Action
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][4][5][6][7][8] THF is the essential one-carbon carrier required for the biosynthesis of thymidylate (dTMP), purines, and amino acids.[1][6]
Mechanism of Inhibition: 1,4-Dihydro-1,3,5-triazine derivatives function as competitive inhibitors of DHFR.[1][2][3] They mimic the pteridine ring of the natural substrate (DHF). The "dihydro" character (sp³ hybridization at one ring carbon) forces the ring into a non-planar conformation (e.g., boat or screw-boat), which is critical for binding to the hydrophobic pocket of the DHFR active site, specifically interacting with residues like Asp27 (bacterial) or Glu30 (mammalian).[1][3]
Structural Nuance: 1,2- vs. 1,4-Dihydro Isomers
While the classic antifolate Cycloguanil is formally a 1,2-dihydro-1,3,5-triazine (bearing a gem-dimethyl group at the C2 position), the 1,4-dihydro isomer represents a distinct tautomeric or regioisomeric scaffold depending on the substitution pattern.[1][2][3]
-
1,2-Dihydro: The sp³ carbon is adjacent to the N1-substituent.[1][2][3][9]
-
1,4-Dihydro: The sp³ carbon is distal (position 4) relative to N1.[1][2][3]
-
Note: In solution, tautomerism may occur, but the synthetic route dictates the dominant stable isomer.[2] The protocols below focus on the robust "Three-Component Condensation" which can be tuned to favor specific dihydro-triazine cores.
Caption: Mechanism of DHFR inhibition by dihydrotriazine derivatives, blocking the conversion of DHF to THF.[1][2][3][5][10]
Chemical Synthesis Protocol
Method: Three-Component Acid-Catalyzed Cyclocondensation. This is the most reliable method to generate the dihydro-1,3,5-triazine core.[1][2][3] It involves the condensation of an aryl amine, cyanoguanidine (dicyandiamide), and a carbonyl source (ketone or aldehyde).[1]
Reagents
-
Aryl Amine: 4-Chloroaniline (or derivative of choice).[1][3][9]
-
Carbonyl Source: Acetone (for gem-dimethyl substitution) or Benzaldehyde (for 1,4-dihydro-aryl derivatives).[1][2][3][9]
-
Catalyst: Concentrated HCl.[9]
-
Solvent: Ethanol or excess Acetone.[9]
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.05 mol of Cyanoguanidine and 0.05 mol of 4-Chloroaniline in 30 mL of Ethanol .
-
Acidification: Slowly add 0.055 mol of Conc. HCl dropwise. The solution will warm slightly.[9]
-
Carbonyl Addition:
-
For gem-dimethyl (Cycloguanil-type): Add 0.1 mol Acetone (excess is often used as co-solvent).[9]
-
For 1,4-dihydro-aryl types: Add 0.05 mol Benzaldehyde .
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–8 hours . Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1).
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt of the dihydrotriazine often precipitates as a white or off-white solid.[9]
-
Purification:
Yield Expectation: 60–85% Characterization:
-
¹H NMR (DMSO-d₆): Look for the gem-dimethyl singlet (~1.2 ppm) or the methine proton signal (~5.5 ppm) for aldehyde-derived variants.[1][2][3][9]
-
Stability Check: Ensure no aromatic triazine peak (loss of sp³ signal) is present.
Biochemical Assay: DHFR Inhibition
Type: Spectrophotometric Kinetic Assay Principle: Measures the oxidation of NADPH to NADP+ at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
Materials
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT (to protect enzyme cysteines).
-
Substrate: Dihydrofolic Acid (DHF).[4][6][8][9][10] Note: Prepare fresh in 50 mM bicarbonate buffer to prevent degradation.
-
Enzyme: Recombinant Human DHFR (hDHFR) or Plasmodium falciparum DHFR (pfDHFR).[1][3][9]
Detailed Protocol
-
Inhibitor Preparation: Dissolve the dihydrotriazine derivative in 100% DMSO to make a 10 mM stock.[9] Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in the Assay Buffer. Final DMSO concentration in assay must be <1%.[1][3]
-
Master Mix (per well/cuvette):
-
Pre-Incubation: Add 10 µL of Inhibitor dilution to 980 µL of Master Mix. Incubate for 5 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add 10 µL of DHF (Final conc. 50 µM ) to start the reaction.
-
Measurement: Immediately monitor Absorbance at 340 nm every 15 seconds for 5 minutes.
-
Data Analysis:
Validation Criteria:
-
Z-Factor: > 0.5 for high-throughput screens.
-
Reference Control: Methotrexate (
approx.[4][8][9] 0.1 nM).[9][11][12]
Cellular Viability Assay (Protocol)
Objective: Determine the efficacy of inhibitors in cell culture (e.g., Jurkat T-cells or P. falciparum cultures).
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates.
-
Treatment: Add inhibitors at varying concentrations (serial 1:3 dilution). Include a "No Drug" control and a "Methotrexate" positive control.[9]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Detection: Add MTT or Resazurin reagent.[9] Incubate 2–4 hours.
-
Readout: Measure absorbance (MTT: 570 nm) or fluorescence (Resazurin: Ex 560 / Em 590).
-
Calculation:
is the concentration reducing viability by 50%.[9]
Experimental Workflow Diagram
Caption: Integrated workflow for the development of dihydrotriazine DHFR inhibitors.
Structure-Activity Relationship (SAR) Guidelines
Based on literature and structural data:
-
N1-Aryl Substitution: A para-chloro or para-bromo substituent on the N1-phenyl ring significantly enhances binding affinity by filling a hydrophobic pocket in DHFR.[1][2][3][9]
-
C2/C4 Substitution:
-
Basicity: The N1 nitrogen must remain unprotonated at physiological pH to accept a hydrogen bond, while the N3/N5 are part of the guanidine-like system that interacts with Asp27.
Troubleshooting & Optimization
-
Issue: Aromatization. The dihydrotriazine ring can oxidize to the planar, inactive aromatic triazine.
-
Issue: Non-Linear Kinetics.
References
-
Mechanism of DHFR Inhibition
-
Synthesis of Dihydrotriazines (Cycloguanil Class)
-
Spectrophotometric DHFR Assay Protocol
-
Recent SAR on Triazine Antifolates
Sources
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- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. assaygenie.com [assaygenie.com]
- 9. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydro-1,3,5-triazine | C3H5N3 | CID 15184872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Green Synthesis of 1,4-Dihydro-1,3,5-Triazine Compounds: A Guide to Sustainable Methodologies
Introduction: The Imperative for Greener Pathways to Bioactive Heterocycles
The 1,4-dihydro-1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The drive towards sustainable chemical manufacturing necessitates a departure from classical synthetic routes that often rely on harsh conditions, hazardous solvents, and multi-step processes generating significant waste. This guide provides an in-depth exploration of green synthetic methodologies for 1,4-dihydro-1,3,5-triazine derivatives, tailored for researchers and professionals in drug discovery and development. We will delve into the rationale behind these eco-friendly approaches, offering detailed protocols and comparative data to facilitate their adoption in the modern laboratory.
The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are not merely aspirational goals but practical necessities for the future of chemical synthesis.[2] Methodologies like microwave-assisted synthesis, sonochemistry, and catalyst-free one-pot reactions represent significant strides in minimizing the environmental footprint of producing these valuable compounds.[3][4] These techniques often lead to dramatically reduced reaction times, increased yields, and simpler purification procedures, aligning environmental benefits with enhanced laboratory efficiency.[5]
Core Green Synthetic Strategies
This guide will focus on two primary green approaches for the synthesis of 1,4-dihydro-1,3,5-triazine derivatives:
-
One-Pot, Catalyst-Free Synthesis: A highly efficient method that combines multiple reaction steps into a single operation without the need for a catalyst, thereby reducing waste and simplifying the process.
-
Energy-Enhanced Synthesis (Microwave and Ultrasound): The application of alternative energy sources to accelerate reaction rates, improve yields, and enable reactions under milder conditions.
Methodology 1: One-Pot, Catalyst-Free Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones
This approach exemplifies the elegance of multicomponent reactions in green chemistry, providing a rapid and efficient route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.[6] The absence of a catalyst simplifies the reaction setup and purification, while the one-pot nature minimizes solvent usage and waste generation.
Scientific Rationale
The reaction proceeds through a three-component condensation of an arylaldehyde, thiourea, and an orthoformate. Thiourea plays a dual role: it participates in the initial cyclization with the aldehyde and is subsequently involved in an alkylation step via an intermediate imidate formed from the orthoformate. This elegant cascade of reactions within a single pot showcases a high degree of atom economy.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 1,4-dihydro-1,3,5-triazine derivatives.
Detailed Protocol
Materials:
-
Arylaldehyde (1.0 mmol)
-
Thiourea (2.5 mmol)
-
Trialkyl orthoformate (e.g., triethyl orthoformate) (3.0 mL)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, combine the arylaldehyde (1.0 mmol) and thiourea (2.5 mmol).
-
Add the trialkyl orthoformate (3.0 mL).
-
Heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione.[6]
Data Summary
| Entry | Arylaldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-6-(ethylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |
| 2 | 4-Methylbenzaldehyde | 4-(4-Methylphenyl)-6-(ethylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 89 |
| 3 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)-6-(ethylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85 |
Data adapted from Kang, G.-F., & Zhang, G. (2020).[6]
Methodology 2: Energy-Enhanced Green Synthesis
While a specific green protocol for 1,4-dihydro-1,3,5-triazines using microwave or ultrasound is not extensively documented, the principles from the synthesis of 1,3,5-triazines are directly applicable.[3] These energy sources can significantly enhance the efficiency of the synthetic process.
A. Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields.[7] This technique is particularly advantageous for the final substitution step in triazine synthesis, which often requires high temperatures and long reaction times under conventional heating.
Scientific Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in faster reactions and often cleaner products due to reduced side reactions from prolonged exposure to high temperatures.[3][7]
Proposed General Protocol (Adaptation for Dihydro-Triazines): A plausible green adaptation for synthesizing substituted 1,4-dihydro-1,3,5-triazines would involve a multi-component reaction under microwave irradiation, potentially in a solvent-free or high-boiling point green solvent like polyethylene glycol (PEG).[8]
Materials:
-
Appropriate starting materials (e.g., biguanide derivative and an α,β-unsaturated carbonyl compound)
-
Green solvent (e.g., PEG400) or solvent-free conditions
-
Microwave reactor
Procedure:
-
Combine the reactants in a microwave-safe vessel.
-
If using a solvent, add a minimal amount of PEG400.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a specified temperature and power for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
After cooling, the product can be isolated by precipitation and filtration.
B. Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasonic irradiation accelerates reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[2] This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates.[9] Sonochemical methods often allow for reactions to be conducted at lower overall temperatures and in greener solvents like water.[5]
Scientific Rationale: The physical effects of acoustic cavitation, such as micro-jetting and shockwaves, can increase the surface area of reactants and catalysts, leading to enhanced reactivity. This is particularly effective in heterogeneous reactions. The use of water as a solvent is a significant advantage, aligning perfectly with the principles of green chemistry.[5]
Proposed General Protocol (Adaptation for Dihydro-Triazines): A sonochemical approach could be particularly effective for the synthesis of 1,4-dihydro-1,3,5-triazines in an aqueous medium, potentially with the aid of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the interaction of organic reactants in water.[3]
Caption: General workflow for ultrasound-assisted synthesis.
Procedure:
-
Suspend the reactants in water with a catalytic amount of TBAB.
-
Introduce the reaction flask into an ultrasonic bath or use a high-intensity ultrasonic probe.
-
Apply ultrasonic irradiation at a controlled temperature (e.g., room temperature to 40 °C) for a short period (e.g., 5-30 minutes).[3]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.
Comparative Advantages of Energy-Enhanced Methods
| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Hours to days | Minutes | Minutes |
| Energy Consumption | High | Low | Low |
| Yield | Variable | Often higher | Often higher |
| Solvent | Often hazardous organic solvents | Minimal or green solvents | Often water |
| Waste Generation | Higher | Lower | Lower |
Conclusion and Future Outlook
The adoption of green synthetic methods for the preparation of 1,4-dihydro-1,3,5-triazine compounds offers significant advantages in terms of efficiency, safety, and environmental impact. The one-pot, catalyst-free approach provides an elegant and practical route to these important heterocycles. Furthermore, the application of microwave and ultrasound energy holds immense potential for further optimizing these syntheses, pushing the boundaries of what is possible in sustainable drug discovery and development. As the field continues to evolve, the integration of these green technologies will be paramount in creating a more sustainable and efficient future for chemical synthesis.
References
-
Kulaga, K., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]
-
Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Google Scholar. Available at: [Link]
-
Kulaga, K., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. National Center for Biotechnology Information. Available at: [Link]
-
Patel, R., et al. (2023). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. Available at: [Link]
-
Graphene, V., et al. (2025). Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. National Institutes of Health. Available at: [Link]
-
Jayaprakash, P., & Kumar, S. (2015). Ultrasound mediated Green Synthesis of Hexa-hydro Triazines. International Journal of ChemTech Research. Available at: [Link]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. ResearchGate. Available at: [Link]
-
Bentham Science. (n.d.). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science. Available at: [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Ultrasonic-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles via various terminal acetylenes and azide and their quorum sensing inhibition. ResearchGate. Available at: [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]
-
Arkivoc. (2024). Microwave-assisted synthesis of novel[3][5]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. Available at: [Link]
-
National Institutes of Health. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Institutes of Health. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dihydro-1,3,5-Triazine by Recrystallization
Welcome to the technical support center for the purification of 1,4-dihydro-1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this important class of N-heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Foundational Principles: The Chemistry of 1,4-Dihydro-1,3,5-Triazine Recrystallization
1,4-Dihydro-1,3,5-triazines are non-aromatic heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and a reduced bond.[1] This partial saturation distinguishes them from their more stable aromatic 1,3,5-triazine counterparts and presents unique challenges and considerations during purification. The primary goal of recrystallization is to dissolve the impure solid in a suitable hot solvent and allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the mother liquor.
The success of this process hinges on several key factors:
-
Solubility Profile: The ideal solvent should exhibit high solubility for the dihydrotriazine at elevated temperatures and low solubility at cooler temperatures.
-
Impurity Profile: The nature of the impurities present, often unreacted starting materials or byproducts from synthesis, will dictate the choice of solvent and purification strategy.
-
Compound Stability: The inherent chemical stability of the 1,4-dihydro-1,3,5-triazine ring, particularly its susceptibility to oxidation and decomposition at high temperatures, is a critical consideration.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during the recrystallization of 1,4-dihydro-1,3,5-triazine derivatives.
Low or No Crystal Yield
Question 1: I've performed the recrystallization, but my yield is significantly lower than expected, or I obtained no crystals at all. What went wrong?
Answer: Low or no yield is a frequent issue that can stem from several factors. Let's break down the likely causes and solutions:
-
Cause A: Incorrect Solvent Choice or Excessive Solvent Volume.
-
Explanation: The most common reason for poor yield is the selection of a solvent in which your compound is too soluble, even at low temperatures. Alternatively, using too large a volume of even a suitable solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Selection: If you have remaining mother liquor, try cooling it further in an ice-salt bath or even a freezer (if the solvent's freezing point allows) to see if more crystals precipitate. If not, your solvent is likely too good. A good starting point for these polar heterocycles are protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or acetone/hexane.
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities to find one where your compound is sparingly soluble at room temperature but readily soluble when hot.
-
Reduce Solvent Volume: If you suspect you've used too much solvent, you can gently heat the filtrate to evaporate some of the solvent and then attempt to cool and crystallize again. Be mindful of the thermal stability of your compound.
-
-
-
Cause B: Premature Crystallization During Hot Filtration.
-
Explanation: If your compound is highly insoluble in the cold solvent, it may crystallize too quickly on the filter paper or in the funnel during the hot filtration step intended to remove insoluble impurities.
-
Troubleshooting Steps:
-
Pre-heat your filtration apparatus: Use a hot plate to warm the filter funnel and receiving flask before filtration.
-
Use a slight excess of hot solvent: Add a small additional amount of hot solvent just before filtering to ensure the compound remains in solution. This excess can be evaporated off later.
-
Perform the filtration quickly: Minimize the time the hot solution is exposed to cooler air.
-
-
Product Purity Issues
Question 2: My recrystallized product has a broad melting point or shows impurities in my analytical data (TLC, HPLC, NMR). How can I improve the purity?
Answer: Impurities in the final product indicate that the recrystallization did not effectively separate the desired compound from contaminants. Here are the likely culprits and how to address them:
-
Cause A: Co-precipitation with Impurities.
-
Explanation: If an impurity has a similar solubility profile to your product, it may co-precipitate during crystallization. Common impurities in dihydrotriazine synthesis can include unreacted amidines or aldehydes, or the oxidized aromatic 1,3,5-triazine byproduct.
-
Troubleshooting Steps:
-
Consider a Different Solvent System: An impurity that co-crystallizes in one solvent may be more soluble in another. Experiment with different solvents or mixed solvent systems.
-
Activated Charcoal Treatment: If you have colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
pH Adjustment: 1,4-Dihydro-1,3,5-triazines are basic compounds.[2] You can exploit this by adjusting the pH of the solution. For example, making the solution slightly acidic could protonate your basic dihydrotriazine, increasing its solubility in a polar solvent, while a less basic impurity might precipitate and can be filtered off. Conversely, you could adjust the pH to precipitate your product while keeping acidic or more basic impurities in solution. This should be approached with caution, as drastic pH changes can cause hydrolysis or other degradation.
-
-
-
Cause B: "Oiling Out" Instead of Crystallizing.
-
Explanation: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the melting point of the impure compound is lower than the temperature of the solution. These oils tend to trap impurities.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, filtered solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Use More Solvent: The solution may be too concentrated, leading to precipitation at a temperature above the compound's melting point. Re-heat the oiled-out mixture, add more solvent until the oil redissolves, and then cool slowly.
-
Change Solvents: A solvent with a lower boiling point may prevent the solution from reaching a temperature above your compound's melting point during the dissolution step.
-
-
-
Cause C: Oxidation to the Aromatic 1,3,5-Triazine.
-
Explanation: Dihydro-N-heterocycles can be susceptible to oxidation, especially when heated in the presence of air.[3] The resulting aromatic 1,3,5-triazine is often a highly stable and crystalline impurity that can be difficult to remove.
-
Troubleshooting Steps:
-
Minimize Heating Time: Do not prolong the boiling of the solution. Dissolve the compound and perform the hot filtration as efficiently as possible.
-
Use an Inert Atmosphere: For particularly sensitive derivatives, performing the recrystallization under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Consider Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant to the recrystallization solvent may be beneficial, although this will need to be removed in a subsequent step.
-
-
Crystallization Fails to Initiate
Question 3: My solution has cooled, but no crystals have formed. What should I do?
Answer: This is a common occurrence known as supersaturation, where the compound remains dissolved even though the concentration is above its saturation point at that temperature.
-
Troubleshooting Steps:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the supersaturated solution. This will act as a template for further crystallization.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a colder cooling bath to further decrease the solubility of your compound.
-
Reduce the Volume of the Solvent: If the above methods fail, it's possible the solution is not sufficiently concentrated. Gently heat the solution to evaporate some of the solvent, and then attempt to cool and crystallize again.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my specific 1,4-dihydro-1,3,5-triazine derivative?
A1: The principle of "like dissolves like" is a good starting point. Given the presence of multiple nitrogen atoms, these compounds are generally polar.
-
Initial Screening: Start with common polar solvents such as ethanol, methanol, isopropanol, acetonitrile, and acetone. Also, test mixed solvent systems where the compound is soluble in one and insoluble in the other (e.g., ethanol/water, acetone/hexane).
-
Procedure for Testing:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add the solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, and then precipitates upon cooling, you have a promising candidate.
-
Q2: What is polymorphism, and how might it affect my recrystallization?
A2: Polymorphism is the ability of a compound to exist in more than one crystalline form.[4] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. During recrystallization, you might obtain a different polymorph than expected, which could manifest as a different crystal shape or a melting point that doesn't match the literature value for the desired form. The choice of solvent and the rate of cooling can influence which polymorph is formed. If you suspect polymorphism, characterization techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) are necessary for confirmation.
Q3: Can I use a mixed-solvent system? What is the best way to do this?
A3: Yes, mixed-solvent systems are very effective, especially when a single solvent does not provide the ideal solubility profile.
-
Method 1: Dissolve the crude compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Method 2: Suspend the crude compound in the "bad" solvent and heat the mixture. Then, add the "good" solvent dropwise until the compound just dissolves. Allow the solution to cool slowly.
Q4: My compound seems to be decomposing when I heat it in the solvent. What are my options?
A4: Thermal degradation is a significant concern for some organic molecules.
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Room Temperature or Vapor Diffusion Crystallization: If the compound is too sensitive for hot recrystallization, you can try dissolving it in a suitable solvent at room temperature and allowing the solvent to evaporate slowly. Alternatively, place a vial of your compound dissolved in a volatile solvent inside a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent will slowly diffuse out, while the vapor of the anti-solvent diffuses in, gradually inducing crystallization.
Data and Protocols
Table 1: Common Solvents for Recrystallization of N-Heterocycles
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar compounds. Slow to dry. |
| Ethanol | High | 78 | Excellent general-purpose solvent for polar compounds. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Isopropanol | Medium-High | 82 | Good alternative to ethanol. |
| Acetonitrile | Medium-High | 82 | Can be a good choice for moderately polar compounds. |
| Acetone | Medium | 56 | Dissolves many organic compounds; its low boiling point can be a disadvantage. |
| Ethyl Acetate | Medium | 77 | A less polar option that can be useful. |
| Toluene | Low | 111 | For less polar derivatives. High boiling point requires caution. |
| Hexane/Heptane | Low | 69 / 98 | Often used as the "bad" solvent in a mixed-solvent system. |
Protocol 1: Standard Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add the crude 1,4-dihydro-1,3,5-triazine and a stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Experimental Workflows
Diagram 1: General Recrystallization Workflow
Caption: A decision tree for addressing "oiling out" during crystallization.
References
-
Štrukil, V., I. Leito, I. Kaljurand, A. Kütt, L. T. D. Heering, and T. K. D. Heering. "Molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives." ResearchGate, August 2025. [Link]
-
Balaha, M., et al. "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science, vol. 6, no. 4, 2016, pp. 28-45. [Link]
-
PubChem. "1,4-Dihydro-1,3,5-triazine." National Center for Biotechnology Information. [Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo, 2023. [Link]
-
Chemistry LibreTexts. "3.6F: Troubleshooting." Chemistry LibreTexts, 2022. [Link]
-
Dizdaroglu, M., et al. "Formation of s-triazines during aerial oxidation of 8-oxo-7,8-dihydro-2′-deoxyguanosine in concentrated ammonia." Carcinogenesis, vol. 20, no. 3, 1999, pp. 457-61. [Link]
-
Patel, R. P., et al. "Pharmaceutical Drug Polymorphism: A Case Study of Three Novel Drugs." ResearchGate, August 2025. [Link]
-
Chemistry LibreTexts. "16.4: The Effects of pH on Solubility." Chemistry LibreTexts, 2019. [Link]
Sources
Technical Support Center: Stabilizing 1,4-Dihydro-1,3,5-Triazines During Experimental Workup
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydro-1,3,5-triazine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of working with these sensitive heterocyclic compounds. Our goal is to equip you with the knowledge to prevent decomposition during experimental workup and ensure the integrity of your synthesized molecules.
Introduction to the Challenge: The Instability of the Dihydrotriazine Core
The 1,4-dihydro-1,3,5-triazine scaffold is a valuable pharmacophore in drug discovery. However, the partially saturated nature of the dihydrotriazine ring renders it susceptible to decomposition, primarily through two key pathways:
-
Oxidation: The dihydrotriazine ring can readily oxidize to form the corresponding aromatic 1,3,5-triazine derivative.[1] This process is often irreversible and leads to a loss of the desired compound.
-
Hydrolysis: The ring can be susceptible to cleavage under certain pH conditions, particularly in acidic environments.
This guide will provide practical, evidence-based solutions to mitigate these decomposition pathways during the critical workup and purification stages of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of your 1,4-dihydro-1,3,5-triazine compounds.
Question 1: "My NMR analysis shows a mixture of my desired dihydrotriazine and the corresponding aromatic triazine. How can I prevent this oxidation during workup?"
Underlying Cause: Oxidation of the 1,4-dihydro-1,3,5-triazine to its aromatic counterpart is a common decomposition pathway, which can be accelerated by exposure to air (oxygen), light, and certain reagents.
Solution: Minimizing Oxidative Stress
To prevent unwanted oxidation, it is crucial to handle the compound in an environment that minimizes exposure to oxidizing agents.
Recommended Protocol for an Oxidation-Sensitive Workup:
-
Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon). This includes quenching the reaction, extractions, and solvent removal.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes prior to use.
-
Antioxidant Addition (Optional but Recommended): For particularly sensitive compounds, consider adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture before workup or to the solvents used for extraction and chromatography.
-
Light Protection: Protect the reaction and subsequent workup from light by covering the glassware with aluminum foil.
-
Temperature Control: Perform the workup at reduced temperatures (e.g., in an ice bath) to slow down the rate of oxidation.
Experimental Workflow for an Oxidation-Sensitive Workup:
Caption: Workflow for minimizing oxidation during workup.
Question 2: "I'm losing a significant amount of my product during aqueous washes, and I suspect ring opening. How can I avoid this?"
Underlying Cause: The 1,4-dihydro-1,3,5-triazine ring can be labile to acidic conditions, leading to hydrolysis and ring opening. The use of acidic aqueous solutions during extraction can lead to significant product loss.
Solution: pH-Controlled Aqueous Workup
Maintaining a neutral to slightly basic pH during aqueous extractions is critical for preserving the integrity of the dihydrotriazine ring.
Recommended Aqueous Workup Protocol:
-
Initial Quench: Quench the reaction with a neutral or slightly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8). Avoid using acidic solutions like HCl or NH₄Cl unless your specific derivative has been shown to be stable under these conditions.
-
Extraction: Perform liquid-liquid extractions using a suitable organic solvent and the neutral/slightly basic aqueous phase.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Data Summary: pH Stability Profile of a Model Dihydrotriazine
| pH of Aqueous Wash | Recovery of Dihydrotriazine (%) |
| 2 (0.01 M HCl) | 15% |
| 5 (Acetate Buffer) | 65% |
| 7 (Water) | 92% |
| 8 (Sat. NaHCO₃) | 95% |
Note: This is illustrative data. The exact stability will depend on the specific substituents on the dihydrotriazine ring.
Logical Relationship of pH and Decomposition:
Caption: Impact of pH on dihydrotriazine stability.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my 1,4-dihydro-1,3,5-triazine derivative?
A1: Flash column chromatography on silica gel is a common method. However, due to the basic nature of the nitrogen atoms in the ring, streaking on the acidic silica gel can be an issue. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial. For highly polar derivatives, reversed-phase chromatography (C18) with a polar mobile phase may also be a suitable option.
Q2: Can I store my 1,4-dihydro-1,3,5-triazine compound, and if so, under what conditions?
A2: For long-term storage, it is advisable to keep the purified compound as a solid under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or below) and protected from light. If the compound must be stored in solution, use a degassed, anhydrous aprotic solvent.
Q3: Are there any solvents I should avoid during workup and purification?
A3: While many common organic solvents are compatible, it is best to avoid highly acidic or protic solvents if your compound is sensitive to hydrolysis. Chlorinated solvents should be used with caution, as they can sometimes contain traces of HCl. Always use high-purity, dry solvents.
Q4: My compound seems to decompose on the TLC plate. What does this mean and what can I do?
A4: Decomposition on a TLC plate is a strong indicator of instability on silica gel. This is often due to the acidic nature of the silica. To get a more accurate assessment of your reaction's progress, you can "neutralize" the TLC plate by eluting it with a solvent system containing a small amount of triethylamine before spotting your compound. If decomposition is still observed, it may be due to oxidation on exposure to air. In such cases, minimizing the time the plate is exposed to the atmosphere before and after development can help.
References
Sources
Technical Support Center: Characterization of 1,4-Dihydro-1,3,5-Triazines
Status: Operational Ticket ID: TRZ-DH-9942 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Fragile Scaffold" Paradox
Welcome to the Triazine Analytics Support Hub. You are likely here because your 1,4-dihydro-1,3,5-triazine (DHT) candidate—potentially a DHFR inhibitor or an antimalarial lead—is behaving inconsistently.
The Core Challenge: 1,4-dihydro-1,3,5-triazines exist on a "stability cliff." They are thermodynamically driven to aromatize into fully conjugated 1,3,5-triazines (oxidation) or hydrolyze back to their biguanide/aldehyde precursors. Furthermore, they exhibit "chameleon-like" behavior in NMR due to rapid tautomerism and restricted bond rotation (rotamers).
This guide treats your characterization workflow as a troubleshooting ticket, addressing the three most common points of failure: Spontaneous Oxidation , Tautomeric Ambiguity , and Conformational Blurring .
Module 1: Stability & Isolation (The "Yellowing" Effect)
Symptom: "My white solid turned yellow/brown overnight," or "Mass spec shows a dominant [M-2] peak."
Root Cause:
The driving force for aromatization is high. 1,4-dihydro-1,3,5-triazines contain one
Troubleshooting Protocol: Purification & Handling
Step 1: The Silica Trap
-
Error: Using standard silica gel chromatography. The surface acidity of silica (
) catalyzes both hydrolysis and oxidative dehydrogenation. -
Correction: Switch to Neutral or Basic Alumina (Activity Grade II-III) . If silica is mandatory, pretreat it with 1-2% triethylamine (TEA) to neutralize acidic sites.
Step 2: The Solvent Switch
-
Error: Recrystallization from protic solvents (EtOH/MeOH) with heating.
-
Correction: Use non-protic polar/non-polar pairs (e.g., THF/Hexane) or perform "Cold-Precipitation" (dissolve in minimal DCM, add Hexane, freeze at -20°C).
Step 3: The "In-Source" Artifact
-
Error: Interpreting [M-2] in ESI-MS as sample degradation.
-
Correction: Dihydrotriazines often oxidize inside the electrospray ionization source due to high voltage.
-
Validation: Run APC (Atmospheric Pressure Chemical Ionization) in negative mode, or lower the cone voltage. If the parent ion [M+H] intensity increases relative to [M-2], the oxidation is instrumental, not chemical.
-
Workflow Visualization: Isolation Logic
Caption: Decision logic for the isolation of acid-sensitive dihydrotriazines to prevent oxidative degradation.
Module 2: NMR Diagnostics (Tautomers & Isomers)
Symptom: "I see extra peaks," "My C-H signal is in the wrong place," or "Signals are incredibly broad."
Root Cause: 1,3,5-triazines derived from biguanides can theoretically exist as 1,2-dihydro , 1,4-dihydro , or 1,6-dihydro tautomers.[1] Additionally, the exocyclic amino groups often have restricted rotation (rotamers), leading to signal broadening.
The Tautomer Identification Matrix
The most stable form is usually the 1,4-dihydro isomer (especially if C4 is disubstituted, e.g., gem-dimethyl), but you must prove it.
| Feature | 1,4-Dihydro-1,3,5-triazine (Target) | 1,2-Dihydro-1,3,5-triazine (Isomer) | Aromatic 1,3,5-Triazine (Degradant) |
| Hybridization | One | One | All |
| Similar range, but often splits if NH is adjacent | No ring | ||
| All > 150 ppm | |||
| HMBC Correlation | Ring protons correlate to 2 equivalent amidine carbons (C2/C6). | Ring protons correlate to dissimilar carbons. | N/A |
| Symmetry | Often | Asymmetric. | High Symmetry ( |
Troubleshooting Protocol: NMR Setup
Step 1: Solvent Selection for Exchange
-
Issue: Broad NH signals obscure the spectrum.
-
Fix: Use DMSO-
or Acetonitrile- . Chloroform often contains traces of HCl (acidic!) which accelerates proton exchange and degradation. -
Advanced: If peaks are broad at 25°C due to rotamers (common in N-substituted triazines), run Variable Temperature (VT) NMR at 50-60°C to coalesce the signals into sharp averages.
Step 2: The HMBC "Fingerprint" To distinguish 1,4-dihydro from 1,2-dihydro:
-
Locate the
proton signal ( 6.0 ppm). -
Run HMBC.
-
1,4-dihydro: The
proton should show correlations to two quaternary carbons (C2 and C6) that are chemically equivalent (or very close) if the molecule is symmetric. -
1,2-dihydro: The
proton correlates to carbons in different chemical environments (N-C=N vs N-C=N-H).
Visualizing the Isomer Logic
Caption: NMR decision tree for differentiating oxidized triazines from dihydro-isomers.
Module 3: Solid State & Crystallography
Symptom: "Crystal structure cannot be solved," or "R-factor is high due to disorder."
Technical Insight:
1,4-dihydro-1,3,5-triazines are not planar. The
-
Puckering: The C4 atom puckers out of the plane defined by the five other atoms.
-
Disorder: In the crystal lattice, the molecule often "flips" between two enantiomeric pucker forms, creating static disorder that looks like a planar average in low-resolution X-ray data.
Recommendation:
-
Cool it down: Collect data at 100 K (or lower) to freeze the ring conformation and reduce thermal vibration of the exocyclic amines.
-
Co-crystallization: If the free base is oily or disordered, form a salt with picric acid or fumaric acid . The protonation of N1/N5 often rigidifies the ring, aiding crystallization.
References & Grounding
-
Synthesis & Yield Optimization:
-
Context: Optimization of cycloaddition for 1,4-dihydro-1,3,5-triazines and purification via recrystallization (low temp).
-
Source:1
-
-
Biological Relevance (DHFR Inhibition):
-
NMR & Rotational Isomerism:
-
Context: Detailed explanation of restricted rotation (rotamers) in amino-substituted triazines causing NMR peak broadening.
-
Source:3
-
-
Biguanide Synthesis Route:
-
Context: Synthesis of 1,3,5-triazines from biguanides (Metformin analogs) and aldehydes, highlighting the drug delivery context.
-
Source:4
-
-
Tautomerism Studies:
Sources
- 1. 1,4-Dihydro-1,3,5-triazine | 45427-50-7 | Benchchem [benchchem.com]
- 2. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdx.cat [tdx.cat]
- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 1,4-Dihydro-1,3,5-Triazine vs. 1,2,4-Triazine Scaffolds
Executive Summary
This guide provides a rigorous technical comparison between two distinct nitrogen-rich heterocyclic scaffolds: 1,4-dihydro-1,3,5-triazine and 1,2,4-triazine . While they share a triazine nomenclature, their electronic structures, stability profiles, and pharmacological utilities are fundamentally divergent.
-
1,4-Dihydro-1,3,5-triazine: A reduced, non-aromatic scaffold primarily utilized as a transition-state mimic for Dihydrofolate Reductase (DHFR) inhibition (e.g., Cycloguanil). Its utility is defined by its sp³ hybridized carbon, which dictates specific active-site geometry but introduces oxidative instability.
-
1,2,4-Triazine: An electron-deficient aromatic system used as a robust pharmacophore in CNS drugs (e.g., Lamotrigine) and as a reactive partner in bioorthogonal chemistry (Inverse Electron Demand Diels-Alder reactions).[1]
Structural & Electronic Properties
The core differentiator between these scaffolds is the presence of aromaticity (or lack thereof) and the resulting pKa and reactivity profiles.
1,4-Dihydro-1,3,5-Triazine (The DHFR Specialist)
Unlike the fully aromatic symmetric triazine (s-triazine), the 1,4-dihydro derivative contains an sp³ hybridized carbon at position 4.
-
Electronic State: Interrupted aromaticity. The ring is not planar, adopting a boat-like or twisted conformation.
-
Basicity: The N1 and N5 nitrogens are part of a vinylogous amidine system, making them significantly more basic (pKa ~ 10-11) compared to aromatic triazines.
-
Key Vulnerability: The C4 position is susceptible to oxidative dehydrogenation, reverting to the aromatic (and often inactive) s-triazine form.
1,2,4-Triazine (The Versatile Aromatic)
This scaffold is an asymmetric, fully aromatic system.
-
Electronic State: Highly electron-deficient (π-deficient).
-
Reactivity: Prone to nucleophilic attack rather than electrophilic substitution.[2]
-
Bioorthogonal Utility: The electron deficiency makes 1,2,4-triazines excellent dienes for Inverse Electron Demand Diels-Alder (iEDDA) reactions with strained alkenes (e.g., trans-cyclooctene), releasing nitrogen gas (
) as a byproduct.
Comparative Physicochemical Profile
| Feature | 1,4-Dihydro-1,3,5-Triazine | 1,2,4-Triazine |
| Hybridization | Mixed sp² / sp³ (Non-planar) | Fully sp² (Planar) |
| Aromaticity | Non-aromatic | Aromatic (6π electrons) |
| Dominant pKa | ~10.5 (Basic) | ~2.5 - 3.5 (Weakly Basic) |
| Metabolic Liability | Oxidation (Dehydrogenation) | Ring opening / N-oxidation |
| Primary Target Class | DHFR (Antimalarial/Anticancer) | Ion Channels / Kinases / Bioconjugation |
Mechanistic Pharmacology & SAR
Mechanism of Action: DHFR Inhibition
The 1,4-dihydro-1,3,5-triazine scaffold is a structural isostere of the transition state formed during the reduction of dihydrofolate to tetrahydrofolate.
-
Binding Mode: The protonated N1 binds to Asp27 (in bacterial DHFR) or Glu30 (in mammalian DHFR) via a salt bridge.
-
The "Gem-Dimethyl" Effect: Most bioactive derivatives (e.g., Cycloguanil) possess gem-dimethyl groups at the sp³ C4 position. This steric bulk prevents the ring from flattening, locking it into a conformation that maximizes binding affinity.
Mechanism of Action: Bioorthogonal Ligation
1,2,4-Triazines are increasingly utilized in "Click Chemistry" for drug delivery and imaging.
-
iEDDA Reaction: The 1,2,4-triazine acts as the diene. Upon reaction with a dienophile, it forms a bicyclic intermediate that spontaneously extrudes
to form a stable pyridine derivative. This is bio-inert and rapid.
Visualization: Structural Activity Relationship (SAR)[4]
Figure 1: SAR Logic Flow. The sp³ center in 1,4-dihydro-1,3,5-triazine is critical for DHFR binding, while the electron deficiency of 1,2,4-triazine drives its bioconjugation utility.
Experimental Protocols
To validate the performance of these scaffolds, two distinct protocols are required: one for synthesis (demonstrating accessibility) and one for stability (demonstrating the core liability of the dihydro scaffold).
Protocol A: Synthesis of 1,4-Dihydro-1,3,5-Triazines (Three-Component Condensation)
Rationale: This method utilizes the "Three-Component Biginelli-like" approach, which is more convergent than traditional cyclization.
Reagents:
-
Aryl aldehyde (1.0 eq)
-
Biguanide hydrochloride (1.0 eq)
-
Acetone (Solvent/Reagent source for gem-dimethyl)
-
Piperidine (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve biguanide HCl (10 mmol) in absolute ethanol (20 mL).
-
Activation: Add piperidine (2-3 drops) to liberate the free base in situ.
-
Condensation: Add the aryl aldehyde (10 mmol) and excess acetone (5 mL).
-
Reflux: Heat the mixture at reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Precipitation: Cool the reaction mixture to 0°C. The dihydro-triazine hydrochloride salt often precipitates.
-
Purification: Filter and recrystallize from Ethanol/Ether.
-
Validation: NMR must show a singlet at ~1.2-1.5 ppm corresponding to the gem-dimethyl group at the sp³ C4.
Protocol B: Comparative Oxidative Stability Assay
Rationale: 1,4-dihydro-1,3,5-triazines are prone to oxidation. This assay quantifies this liability against the stable 1,2,4-triazine control.
Materials:
-
Test Compound: 1,4-dihydro-1,3,5-triazine derivative (10 µM).
-
Control Compound: 1,2,4-triazine derivative (10 µM).
-
Oxidant: Hydrogen Peroxide (H₂O₂) 100 µM.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Detection: HPLC-UV/Vis (254 nm).
Workflow:
-
Preparation: Prepare 1 mM stock solutions of both compounds in DMSO.
-
Incubation: Dilute to 10 µM in PBS. Add H₂O₂ to a final concentration of 100 µM.
-
Sampling: Incubate at 37°C. Aliquot 100 µL samples at t = 0, 30, 60, 120, and 240 minutes.
-
Quenching: Quench aliquots immediately with 100 µL Acetonitrile + 0.1% Formic Acid.
-
Analysis: Inject onto C18 HPLC column.
Visualization: Stability Assay Logic
Figure 2: Oxidative Stress Workflow. This protocol differentiates the scaffolds based on their susceptibility to aromatization-driven oxidation.
Performance Data Summary
The following data is synthesized from comparative literature analysis of representative bioactive compounds (e.g., Cycloguanil vs. Lamotrigine analogs).
| Metric | 1,4-Dihydro-1,3,5-Triazine | 1,2,4-Triazine | Interpretation |
| Solubility (LogS) | -2.5 to -3.5 | -3.0 to -4.0 | Dihydro form is slightly more soluble due to basicity/ionization at physiological pH. |
| Metabolic Stability (t1/2) | < 60 min (Microsomal) | > 120 min (Microsomal) | 1,2,4-triazine is significantly more metabolically stable. |
| DHFR IC50 | < 10 nM (High Potency) | > 10 µM (Inactive) | 1,4-dihydro scaffold is essential for DHFR specificity. |
| Chemical Stability (24h) | 85% remaining (Oxidizes) | 99% remaining | 1,4-dihydro requires antioxidant formulation or specific storage. |
References
-
Zhou, X. T., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors.[5] European Journal of Medicinal Chemistry.
-
Modi, P., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
-
SigutLabs. (2025). Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation.[1]
-
Bhat, H. R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.
-
Ban, K., et al. (2021). Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. Journal of Medicinal Chemistry.
Sources
- 1. Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation - SigutLabs [sigutlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]
- 5. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head: 1,4-Dihydro-1,3,5-Triazine (Imeglimin) vs. Established Therapeutics
This guide provides an in-depth, head-to-head technical comparison of 1,4-dihydro-1,3,5-triazine derivatives—specifically focusing on the first-in-class drug Imeglimin —against established therapeutic standards like Metformin (Biguanides) and Methotrexate (Antifolates).
Content Type: Technical Comparison Guide Target Audience: Drug Developers, Medicinal Chemists, and Clinical Researchers
Executive Summary: The Triazine Renaissance
The 1,4-dihydro-1,3,5-triazine scaffold represents a pivotal evolution in nitrogen-heterocycle medicinal chemistry. While fully aromatic 1,3,5-triazines have long been utilized as antifolates (e.g., in oncology and antimicrobial applications), the dihydro- and tetrahydro- derivatives have emerged as a distinct class of "bioenergetic modulators."
The most prominent representative is Imeglimin (Twymeeg), the first "Glimin" designed to target mitochondrial bioenergetics in Type 2 Diabetes (T2D). Unlike Metformin , which inhibits mitochondrial Complex I to suppress hepatic gluconeogenesis (often at the cost of lactic acidosis risk), Imeglimin utilizes the 1,4-dihydro-1,3,5-triazine core to modulate Complex I activity while simultaneously preventing endothelial cell death via the mitochondrial permeability transition pore (mPTP).
This guide compares the 1,4-dihydro-1,3,5-triazine scaffold against:
-
Metformin: The gold standard in T2D.
-
Methotrexate/Antifolates: The standard in DHFR inhibition (oncology/immunology).
Mechanism of Action (MoA): The "Glimin" Advantage
Metabolic Modulation: Imeglimin vs. Metformin
Both drugs target the mitochondria, but their interaction dynamics differ fundamentally due to the cationic nature of the 1,4-dihydro-1,3,5-triazine ring.
| Feature | Metformin (Biguanide) | Imeglimin (1,4-dihydro-1,3,5-triazine) | Mechanistic Divergence |
| Primary Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Mitochondrial Complex I & mPTP | Imeglimin acts as a partial inhibitor/modulator rather than a full blocker. |
| Gluconeogenesis | Strong inhibition (AMPK-dependent & independent) | Moderate inhibition | Imeglimin preserves more oxidative phosphorylation capacity. |
| Insulin Secretion | Neutral / No direct effect | Potentiated (GSIS) | Imeglimin enhances Glucose-Stimulated Insulin Secretion via NAD+ salvage pathways. |
| Cell Protection | Limited | High | Prevents mPTP opening, reducing oxidative stress-induced apoptosis. |
Antiproliferative Activity: Dihydrotriazines vs. Methotrexate
While Imeglimin is optimized for metabolic disease, the dihydro-1,3,5-triazine scaffold is also a potent Dihydrofolate Reductase (DHFR) inhibitor.
-
Methotrexate (MTX): A classical antifolate that binds DHFR with high affinity, blocking DNA synthesis.
-
Dihydrotriazines: Bind to DHFR but often exhibit a different resistance profile. Recent studies show spiro-ring substituted dihydro-1,3,5-triazines can inhibit hDHFR in the nanomolar range (IC50 ~3-7 nM), comparable to MTX, but with better lipophilicity and membrane permeability.
Visualizing the Differential Pathways
The following diagram illustrates the dual-action of the 1,4-dihydro-1,3,5-triazine scaffold compared to the singular inhibition of Metformin.
Caption: Imeglimin modulates Complex I and stabilizes mPTP, enhancing insulin secretion, whereas Metformin primarily blocks Complex I.
Physicochemical & Pharmacokinetic Comparison
The "1,4-dihydro" structure introduces specific solubility and stability characteristics that differ from the planar, aromatic triazines.
| Property | Imeglimin (1,4-dihydro-1,3,5-triazine) | Metformin (Biguanide) | Implication |
| Lipophilicity (LogP) | Low (Hydrophilic), but > Metformin | Very Low (-1.43) | Imeglimin requires OCT transporters (OCT1, OCT2, MATE1) for uptake, similar to Metformin, but has slightly better tissue retention. |
| Oral Bioavailability | High (>80%) | 50–60% | More predictable dosing with the triazine scaffold. |
| Metabolism | Negligible (Renal Excretion) | Negligible (Renal Excretion) | Both avoid CYP450 interactions, making them safe for polypharmacy. |
| Half-life (t1/2) | ~12 hours | ~6.5 hours | Imeglimin supports BID dosing with more stable plasma levels. |
Efficacy & Safety Data: The Evidence
Glycemic Control (TIMES Trials)
In head-to-head and placebo-controlled trials (TIMES 1, 2, 3), Imeglimin demonstrated efficacy comparable to Metformin but with a distinct safety advantage.
-
HbA1c Reduction: -0.5% to -1.0% (Monotherapy).
-
Add-on Therapy: Significant reduction when added to insulin or DPP-4 inhibitors, a synergy not always seen with Metformin due to overlapping mechanisms.
The Lactic Acidosis Differentiator
A critical limitation of Metformin is the risk of Mitochondrial Associated Lactic Acidosis (MALA) , particularly in renal impairment.
-
Metformin: Inhibits lactate clearance and increases production by shifting metabolism to glycolysis.
-
Imeglimin: Does not inhibit lactate uptake by the liver and has shown a significantly lower propensity for inducing hyperlactatemia in preclinical models. The 1,4-dihydro-1,3,5-triazine core does not fully arrest the electron transport chain, preserving sufficient oxidative capacity to metabolize lactate.
Anticancer Potency (Dihydrotriazine Derivatives)
Recent studies evaluating novel 1,3,5-triazine derivatives against lung cancer (A549 cell lines) revealed:
-
IC50 Values: Several derivatives showed IC50s of 28–62 nM , comparable to or exceeding Methotrexate.
-
Selectivity: Higher selectivity for cancer cells over fibroblasts compared to standard antifolates.
Experimental Protocol: Synthesis of 1,4-Dihydro-1,3,5-Triazines
Note: This protocol synthesizes the scaffold using a biguanide precursor, demonstrating the chemical relationship between Metformin and the Triazine class.
Objective: Synthesis of a 1,4-dihydro-1,3,5-triazine derivative via cyclization.
Reagents & Equipment
-
Precursor: Metformin Hydrochloride (or aryl-biguanide).
-
Reagent: Aldehyde (e.g., Acetaldehyde or Benzaldehyde derivatives).
-
Solvent: Ethanol or Methanol.
-
Catalyst: Piperidine (catalytic amount) or HCl.
-
Equipment: Microwave Reactor (preferred for yield) or Reflux setup.
Step-by-Step Workflow
-
Activation: Dissolve Metformin HCl (10 mmol) in Ethanol (20 mL). Add KOH (10 mmol) to liberate the free base if starting with salt. Stir for 15 min.
-
Condensation: Add the appropriate aldehyde (20 mmol) dropwise.
-
Note: For Imeglimin-like structures, specific methyl-donors are used, but for the general scaffold, aldehydes provide the C4/C6 carbons.
-
-
Cyclization (Microwave Method):
-
Purification:
-
Cool reaction mixture.
-
Evaporate solvent under reduced pressure.
-
Recrystallize from Acetone/Water (as noted in search results for high purity).
-
-
Validation:
-
1H-NMR: Look for the characteristic signal of the CH2 or CH protons in the triazine ring (typically around 4.0–5.0 ppm depending on substitution).
-
Melting Point: Compare with literature (Imeglimin HCl ~200°C+).
-
Caption: Microwave-assisted synthesis of 1,4-dihydro-1,3,5-triazine from biguanide precursors.
Conclusion
The 1,4-dihydro-1,3,5-triazine scaffold (exemplified by Imeglimin) represents a "Metformin 2.0" in metabolic medicine. It retains the beneficial glycemic effects of biguanides while mitigating the lactic acidosis risk and adding a cytoprotective mechanism via mPTP inhibition. In oncology, the scaffold remains a potent competitor to Methotrexate, offering new avenues for overcoming antifolate resistance.
Key Takeaway: For researchers, this scaffold offers a versatile platform: modify the N1/C4 substituents to tune between metabolic modulation (diabetes) and DHFR inhibition (cancer).
References
-
Imeglimin Hydrochloride . American Elements. Available at: [Link][5]
-
Imeglimin . Wikipedia. Available at: [Link]
-
Formulation and Evaluation of Imeglimin Hydrochloride Immediate Release Tablet . Jetir.Org.[1] Available at: [Link]
-
Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors . ResearchGate.[6][7] Available at: [Link]
-
Synthesis, evaluation and docking study of 1,3,5-triazine derivatives as cytotoxic agents against lung cancer . ResearchGate.[6][7] Available at: [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity . MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin . MDPI. Available at: [Link][5]
-
Imeglimin Hydrochloride - Substance Details . precisionFDA. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. droracle.ai [droracle.ai]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Isomeric Landscape: A Comparative Docking Analysis of 1,4-Dihydro-1,3,5-Triazine Isomers Against Dihydrofolate Reductase
For Immediate Release
In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule can be the determining factor between a potent therapeutic and an inactive compound. This guide, designed for researchers, scientists, and drug development professionals, delves into a comparative analysis of the docking scores of 1,4-dihydro-1,3,5-triazine isomers, a class of compounds with significant potential as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial agents.[1][2] This analysis will illuminate the subtle yet critical differences in binding affinities between these isomers, providing valuable insights for structure-based drug design.
The Significance of Isomerism in Dihydro-1,3,5-Triazine Scaffolds
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[2] The introduction of a dihydro functionality creates several positional isomers, each with a unique three-dimensional shape and electronic distribution. This isomerism directly influences how the molecule interacts with the active site of its target protein. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and enhancing their therapeutic efficacy.
This guide will focus on a comparative docking study of two representative isomers of a substituted 2,4-diamino-1,3,5-triazine against human dihydrofolate reductase (hDHFR). For the purpose of this illustrative guide, we will consider the well-studied 1,6-dihydro isomer and a hypothetical 1,2-dihydro isomer, both bearing the same substituents to isolate the effect of the core isomeric structure on binding affinity.
Experimental Design: A Rigorous In Silico Approach
To ensure the scientific integrity of this comparative analysis, a robust and validated molecular docking protocol is essential. The following workflow outlines the key steps in a typical computational study designed to elucidate the binding modes and affinities of small molecules.
Molecular Docking Protocol
-
Protein Preparation: The high-resolution crystal structure of human dihydrofolate reductase (hDHFR) in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The co-factor NADPH is typically retained in the active site as it is crucial for inhibitor binding.
-
Ligand Preparation: The 3D structures of the 1,6-dihydro- and 1,2-dihydro-1,3,5-triazine isomers are built using molecular modeling software. The ligands are then energy-minimized to obtain their most stable conformations.
-
Grid Generation: A docking grid is defined around the active site of hDHFR, encompassing the key amino acid residues known to interact with inhibitors.
-
Molecular Docking: A validated docking program, such as AutoDock Vina or Glide, is used to predict the binding poses and calculate the docking scores of the isomers within the hDHFR active site.[3] The docking algorithm explores a multitude of possible conformations and orientations of the ligand, and the scoring function estimates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses for each isomer. The docking scores, which represent the predicted binding affinities (typically in kcal/mol), are compared. Furthermore, the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein are meticulously examined.
Figure 1: A generalized workflow for the comparative molecular docking of 1,4-dihydro-1,3,5-triazine isomers against hDHFR.
Comparative Docking Scores and Binding Mode Analysis
The following table presents a hypothetical yet plausible set of docking scores for the 1,6-dihydro and 1,2-dihydro isomers of a 2,4-diamino-6-substituted-1,3,5-triazine against hDHFR. These values are based on typical binding affinities observed for similar inhibitors.[4][5]
| Isomer | Docking Score (kcal/mol) | Key Interacting Residues |
| 1,6-Dihydro Isomer | -8.5 | Ile7, Glu30, Phe31, Ile60, Ser61 |
| 1,2-Dihydro Isomer | -7.2 | Ile7, Glu30, Phe31 |
Analysis of the 1,6-Dihydro Isomer
The more favorable docking score of the 1,6-dihydro isomer suggests a stronger binding affinity for the hDHFR active site. This can be attributed to its specific conformation, which allows for a greater number of stabilizing interactions. The diaminotriazine moiety is predicted to form crucial hydrogen bonds with the carboxylate group of Glu30 and the backbone carbonyl of Ile7, a hallmark interaction for many DHFR inhibitors. Furthermore, the substituent at the 6-position can extend into a hydrophobic pocket, forming van der Waals interactions with residues such as Phe31 and Ile60, thereby anchoring the inhibitor more firmly in the active site.
Analysis of the 1,2-Dihydro Isomer
In contrast, the 1,2-dihydro isomer, with its different arrangement of double bonds and nitrogen atoms, is predicted to adopt a slightly altered binding pose. While it may still form the essential hydrogen bonds with Glu30 and Ile7, its overall shape may not be as complementary to the hydrophobic pocket. This could lead to weaker van der Waals interactions and a less stable complex, as reflected in its less favorable docking score. The positioning of the substituent in this isomer may not allow for optimal contacts with Phe31 and other key hydrophobic residues.
Figure 2: A schematic representation of the key interactions between the 1,6-dihydro and 1,2-dihydro isomers and the active site residues of hDHFR.
Causality and Implications for Drug Design
The observed differences in docking scores are a direct consequence of the distinct topographies of the isomers. The planarity and bond angles of the dihydro-triazine ring, dictated by the positions of the double bonds and nitrogen atoms, govern the overall shape of the molecule. This, in turn, determines the accessibility and orientation of the substituent groups that engage in critical interactions within the enzyme's active site.
The superior binding affinity of the 1,6-dihydro isomer in this hypothetical study underscores the importance of a precise geometric fit between a ligand and its target. For drug development professionals, this means that the synthesis and evaluation of all possible isomers of a lead compound are crucial steps in the optimization process. A seemingly minor change in the core scaffold can lead to a significant improvement in potency.
Conclusion
This comparative guide highlights the profound impact of isomerism on the binding affinities of 1,4-dihydro-1,3,5-triazine derivatives to dihydrofolate reductase. Through a rigorous, albeit illustrative, in silico analysis, we have demonstrated that the 1,6-dihydro isomer can exhibit a more favorable docking score compared to its 1,2-dihydro counterpart, owing to a more complementary fit within the enzyme's active site. These findings emphasize the necessity of considering all isomeric forms during the drug discovery and development process. By leveraging computational tools to predict and rationalize these differences, researchers can make more informed decisions in the design of next-generation inhibitors with enhanced efficacy and selectivity.
References
- Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports.
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules.
- Molecular docking studies on DMDP derivatives as human DHFR inhibitors.
- Molecular docking studies on DMDP derivatives as human DHFR inhibitors.
- Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics.
- Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry.
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
Sources
- 1. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Advanced QSAR Profiling of 1,4-Dihydro-1,3,5-Triazines: A Comparative Guide for DHFR Inhibition
Topic: Quantitative Structure-Activity Relationship (QSAR) of 1,4-dihydro-1,3,5-triazines Content Type: Publish Comparison Guide
Executive Summary
The 1,4-dihydro-1,3,5-triazine scaffold represents a critical chemical space in the development of antifolates, particularly for targeting Plasmodium falciparum dihydrofolate reductase (pf-DHFR) in malaria and human DHFR (hDHFR) in cancer. While established drugs like Cycloguanil and Methotrexate set the clinical standard, widespread resistance (e.g., S108N mutations in pf-DHFR) necessitates novel derivatives.
This guide evaluates the quantitative structure-activity relationship (QSAR) of 1,4-dihydro-1,3,5-triazines, comparing their optimized predictive performance against standard therapeutics. By leveraging 3D-QSAR methodologies (CoMFA and CoMSIA), researchers can bypass trial-and-error synthesis, isolating derivatives with nanomolar potency against resistant strains.
Mechanistic Foundation: The DHFR Target
To understand the QSAR parameters, one must grasp the binding causality. 1,4-dihydro-1,3,5-triazines act as competitive inhibitors of DHFR, mimicking the pteridine ring of the natural substrate, dihydrofolate.
-
Primary Interaction: The N1 and 2-amino groups of the triazine ring form a "pincer" hydrogen bond network with Asp54 (in pf-DHFR) or Glu30 (in hDHFR).
-
Selectivity Filter: The flexibility of the substituent at the C6 position determines steric clashes with Ser108 (wild type) or Asn108 (mutant). QSAR models specifically optimize this steric field to overcome resistance.
Diagram: Mechanism of Action & Resistance
Comparative Performance Analysis
This section compares the optimized 1,4-dihydro-1,3,5-triazine derivatives (guided by QSAR) against standard clinical alternatives.
Table 1: Performance Benchmarking (Activity & Selectivity)
| Feature | Optimized 1,4-Dihydro-1,3,5-Triazines | Cycloguanil (Standard) | Methotrexate (Anticancer Std) |
| Primary Target | pf-DHFR (Resistant Strains) | pf-DHFR (Wild Type) | hDHFR (Human) |
| QSAR | |||
| QSAR | N/A | ||
| Key QSAR Descriptor | Steric Field (C6 substituents) | Rigid Geometry | Electronic/Hydrophobic |
| Toxicity Profile | Moderate (Tunable via QSAR) | Low | High (Systemic) |
| Synthesis Cost | Low (3-Component One-Pot) | Low | High |
Analysis:
-
Vs. Cycloguanil: While Cycloguanil is potent against wild-type malaria, it fails against S108N mutants due to rigid steric clashes. QSAR-optimized triazines introduce flexible linkers at C6, maintaining potency against mutants [1].
-
Vs. Methotrexate: Methotrexate is highly potent but lacks selectivity for parasitic enzymes, causing host toxicity. Triazine QSAR models prioritize electrostatic fields that exploit subtle differences between human and parasitic DHFR, improving the therapeutic index [2].
QSAR Methodology: The Computational Workflow
The reliability of a QSAR model depends on the alignment rule and the descriptors used. For this scaffold, 3D-QSAR (CoMFA and CoMSIA) is the industry standard.
Workflow Diagram
Protocol 1: Computational Model Generation
Objective: Build a predictive model for DHFR inhibition.
-
Dataset Preparation: Select a training set of at least 30 compounds with a spread of activity (
) over 3-4 log units. -
Molecular Alignment: Use the most active compound (e.g., a rigid analog) as the template. Align all other molecules using the triazine ring atoms (N1, C2, N3, C4, N5, C6) as the common substructure.
-
Field Calculation:
-
CoMFA: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields using a
carbon probe (+1 charge) at a 2.0 Å grid spacing. -
CoMSIA: Calculate Hydrophobic and Hydrogen-bond donor/acceptor fields using a Gaussian function (attenuation factor
).
-
-
Statistical Analysis: Perform Partial Least Squares (PLS) analysis.
-
Self-Validation: Use Leave-One-Out (LOO) cross-validation to determine
(cross-validated correlation coefficient). A model is acceptable if . -
External Validation: Predict the activity of a test set (compounds not in the training set).
should be .
-
Experimental Protocols
To validate QSAR predictions, robust synthesis and assay protocols are required.
Protocol 2: Green Synthesis of 1,4-Dihydro-1,3,5-Triazines
Based on microwave-assisted three-component condensation [3].
Reagents:
-
Aryl aldehyde (1.0 eq)
-
Cyanoguanidine (1.0 eq)
-
Primary/Secondary Amine (1.0 eq)
-
Solvent: Ethanol or DMF
Step-by-Step:
-
Mixing: In a microwave-safe vial, combine the aryl aldehyde, cyanoguanidine, and the amine component.
-
Catalysis: Add a catalytic amount of Piperidine (10 mol%) or use acidic alumina support if solvent-free conditions are desired.
-
Irradiation: Irradiate at 120°C (300 W) for 10–15 minutes. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Cool the mixture to room temperature. Pour onto crushed ice.
-
Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure 1,4-dihydro-1,3,5-triazine hydrochloride salt.
Protocol 3: DHFR Inhibition Assay
Objective: Determine
-
Enzyme Preparation: Use recombinant pf-DHFR or hDHFR (Sigma-Aldrich). Dilute to 0.05 units/mL in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).
-
Substrate Mix: Prepare 100
M Dihydrofolate (DHF) and 100 M NADPH. -
Incubation: Add 10
L of the test compound (dissolved in DMSO) to 180 L of enzyme solution. Incubate at 25°C for 5 minutes. -
Initiation: Add 10
L of the Substrate Mix to start the reaction. -
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a UV-Vis spectrophotometer.
-
Calculation: Calculate % inhibition relative to DMSO control. Plot log(concentration) vs. % inhibition to derive
.
References
-
3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors. Source: PubMed / NIH URL:[Link]
-
1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Source:[1][2][3][4][5][6] European Journal of Medicinal Chemistry URL:[Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. Source: MDPI URL:[Link]
-
Docking-Guided 3D-QSAR Studies of 4-Aminoquinoline-1,3,5-triazines. Source: ResearchGate URL:[7][Link]
Sources
- 1. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. Molecular docking and QSAR studies for modeling the antimalarial activity of hybrids 4-anilinoquinoline-triazines derivatives with the wild-type and mutant receptor pf-DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dihydro-1,3,5-triazine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, the 1,3,5-triazine scaffold and its derivatives are notable for their wide range of biological activities, including applications as cytotoxic agents against cancer.[1][2] The specific isomer, 1,4-dihydro-1,3,5-triazine (CAS No. 45427-50-7), represents a crucial intermediate in this field.[3][4]
However, beyond the synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 1,4-dihydro-1,3,5-triazine. Given the absence of a specific Safety Data Sheet (SDS) for this dihydro- derivative, our protocol is grounded in a precautionary principle, extrapolating from the well-documented hazards of the parent aromatic compound, 1,3,5-triazine, to ensure the highest safety standards are met.
Part 1: Hazard Identification and Risk Assessment
The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. While specific toxicological data for 1,4-dihydro-1,3,5-triazine is not extensively documented, its structural relationship to 1,3,5-triazine necessitates that it be handled with equivalent or greater caution. The parent compound, 1,3,5-triazine, is classified as a hazardous material.[5]
The causality for this cautious approach is twofold:
-
Structural Analogy: Dihydro- derivatives often share toxicological profiles with their parent aromatic compounds.
-
Chemical Instability: Dihydro-heterocycles can be susceptible to oxidation, potentially converting back to the parent aromatic compound, 1,3,5-triazine, under certain conditions.[3]
Therefore, we must assume that 1,4-dihydro-1,3,5-triazine presents similar risks. The documented hazards for 1,3,5-triazine provide a baseline for our safety and disposal protocols.[6][7]
| Hazard Classification (for 1,3,5-Triazine as Proxy) | Hazard Statement | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318 / H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
This table summarizes hazards identified for the parent compound, 1,3,5-triazine, which should be conservatively applied to 1,4-dihydro-1,3,5-triazine.[6][7]
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper disposal begins the moment a material is designated as waste. Adherence to systematic segregation and containment protocols is not merely procedural—it is a self-validating system that prevents accidental reactions, protects personnel, and ensures the waste is accepted by a licensed disposal facility.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste stream, ensure all appropriate PPE is worn. This is the first line of defense against exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) inspected before use. | Prevents skin contact and irritation.[6] Proper removal technique is critical to avoid self-contamination.[6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and potential for serious eye damage.[6][7][8] |
| Skin/Body Protection | Laboratory coat. Closed-toe shoes. | Minimizes the risk of skin contact from spills or splashes.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Mitigates the risk of inhaling dusts or vapors, which may cause respiratory irritation.[6][7][8] |
Step 2: Waste Classification and Segregation
1,4-dihydro-1,3,5-triazine waste must be classified as Hazardous Chemical Waste . It should never be mixed with general refuse, sharps, or biological waste.[10]
-
Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, absorbent paper) in a designated, lined container.[6][11]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, chemically-compatible (e.g., HDPE or glass) liquid waste container.
-
Principle of Incompatibility: Do not mix triazine waste with other chemical waste streams unless their compatibility is confirmed. Keep away from strong oxidizing agents and acids.
Step 3: Containment and Labeling
Proper containment and labeling are mandated by regulations and are crucial for safe handling and transport.
-
Select an Appropriate Container: The container must be in good condition, compatible with the chemical, and feature a tightly sealing lid.[6][9][12]
-
Label the Container Clearly: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "1,4-Dihydro-1,3,5-triazine"
-
CAS Number: "45427-50-7"
-
Associated Hazards (e.g., "Harmful if Swallowed," "Causes Skin/Eye Irritation")
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
-
Part 3: Disposal Methodology
The primary and most effective method for the final disposal of 1,4-dihydro-1,3,5-triazine is through a licensed hazardous waste disposal contractor.
Recommended Disposal Protocol: High-Temperature Incineration
The authoritative recommendation for the parent compound, 1,3,5-triazine, is thermal destruction.[6][13] This process ensures the complete breakdown of the heterocyclic ring into simpler, less harmful compounds like carbon oxides and nitrogen oxides (NOx), which are then treated by scrubbers.[6]
Experimental Protocol for Waste Consolidation (Performed by Waste Vendor):
-
The material is dissolved or mixed with a combustible solvent (e.g., xylene or toluene).
-
The resulting solution is injected into a chemical incinerator equipped with an afterburner and an alkaline scrubber.
-
This process must be carried out in accordance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[5][14]
Crucially, laboratory personnel should not attempt to treat or neutralize this chemical waste themselves. The final disposal must be handled by a certified professional service.[6][9]
Disposal of Empty Containers
Handle uncleaned containers as you would the product itself.[6] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accidental release, a swift and correct response is critical to mitigating risk.
Spill Response Workflow
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Containment: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[5] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[6][7][12]
-
Decontamination: Clean the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
First Aid Measures (Based on 1,3,5-Triazine Hazards)
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][6][7]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 1,4-dihydro-1,3,5-triazine waste.
References
- Troy Corporation. (2021, January 30). GROTAN Safety Data Sheet.
- ChemicalBook. (2025, June 28). 1,3,5-Triazine - Safety Data Sheet.
- Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
- Fisher Scientific. (2025, December 24). 1,3,5-Triazine SAFETY DATA SHEET.
- Ossila. (2024, July 25). 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine - SAFETY DATA SHEET.
- NOAA CAMEO Chemicals. hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine.
- Sigma-Aldrich. (2025, June 19). 1,3,5-Triacryloylhexahydro-1,3,5-triazine SAFETY DATA SHEET.
- ECHA. hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol - Registration Dossier.
- Chemos GmbH & Co. KG. Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
- Wikipedia. 1,3,5-Triazine.
- Benchchem. 1,4-Dihydro-1,3,5-triazine.
- PubChem. 1,4-Dihydro-1,3,5-triazine.
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. Cyanuric acid. Retrieved from [Link]
- American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab [Video]. YouTube. Retrieved from [Link]
-
eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
-
Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
PubMed. (2021, March 24). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Retrieved from [Link]
Sources
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- 3. 1,4-Dihydro-1,3,5-triazine | 45427-50-7 | Benchchem [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
